

Iodine-125 physical characteristics for researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodine-125*

Cat. No.: *B085253*

[Get Quote](#)

Iodine-125: A Technical Guide for Researchers

Introduction: **Iodine-125** (^{125}I) is a radioisotope of iodine with widespread applications in biomedical research, diagnostics, and therapeutics. Its utility stems from a combination of a manageable half-life, low-energy photon emissions suitable for detection, and well-established methods for labeling biological molecules. This guide provides an in-depth overview of the core physical characteristics of ^{125}I , along with detailed experimental protocols for its handling and use in common research applications such as radiolabeling and radioimmunoassays.

Core Physical and Radiological Characteristics

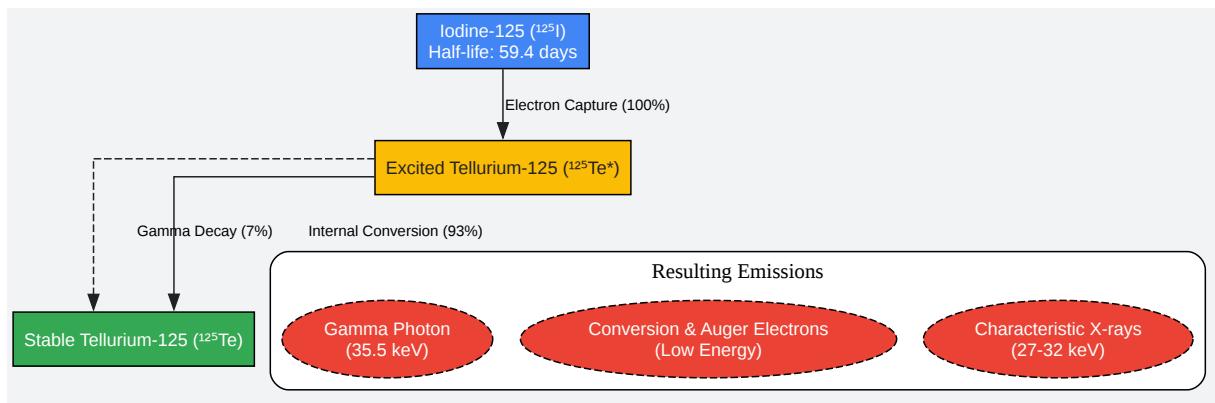
Iodine-125 is produced in nuclear reactors and is valued for its relatively long half-life and the emission of low-energy photons, which makes it ideal for in vitro assays and some therapeutic applications.[\[1\]](#)

General Properties

The fundamental properties of the ^{125}I nuclide are summarized below.

Property	Value
Atomic Number (Z)	53[2]
Mass Number (A)	125[2]
Neutron Number (N)	72[2]
Physical Half-Life	59.4 days[2][3][4][5][6][7]
Decay Mode	Electron Capture (100%)[2][7][8]
Specific Activity	1.73 x 10 ⁴ Ci/g (max)[9][10]
Parent Nuclide	Xenon-125 (¹²⁵ Xe)[1][5]
Daughter Nuclide	Tellurium-125 (¹²⁵ Te)[1][2]

Decay Emissions


¹²⁵I decays via electron capture to an excited state of Tellurium-125. This excited state then de-excites to the stable ground state through two primary mechanisms: internal conversion (93% probability) and gamma decay (7% probability).[1] This process results in the emission of a characteristic spectrum of low-energy photons and electrons.

Radiation Type	Energy (keV)	Abundance / Yield per Decay
Gamma (γ) Photon	35.5	6.7%[7][9][10]
X-ray (K α)	27.2 - 27.5	~114%[3][9][10]
X-ray (K β)	31.0 - 32.0	~25%[1][3][11]
Internal Conversion Electrons	3.7 - 34.8	93% (total)
Auger Electrons	0.05 - 0.5	Multiple per decay[1]

Decay Pathway Visualization

The decay of **Iodine-125** is a multi-step process that begins with the capture of an inner shell electron by the nucleus, transforming a proton into a neutron and resulting in an excited

Tellurium-125 nucleus.[1][8] This nucleus rapidly transitions to a stable state, emitting a combination of photons and electrons that are crucial for its detection and therapeutic effect.

[Click to download full resolution via product page](#)

Caption: Decay scheme of **Iodine-125** to stable Tellurium-125.

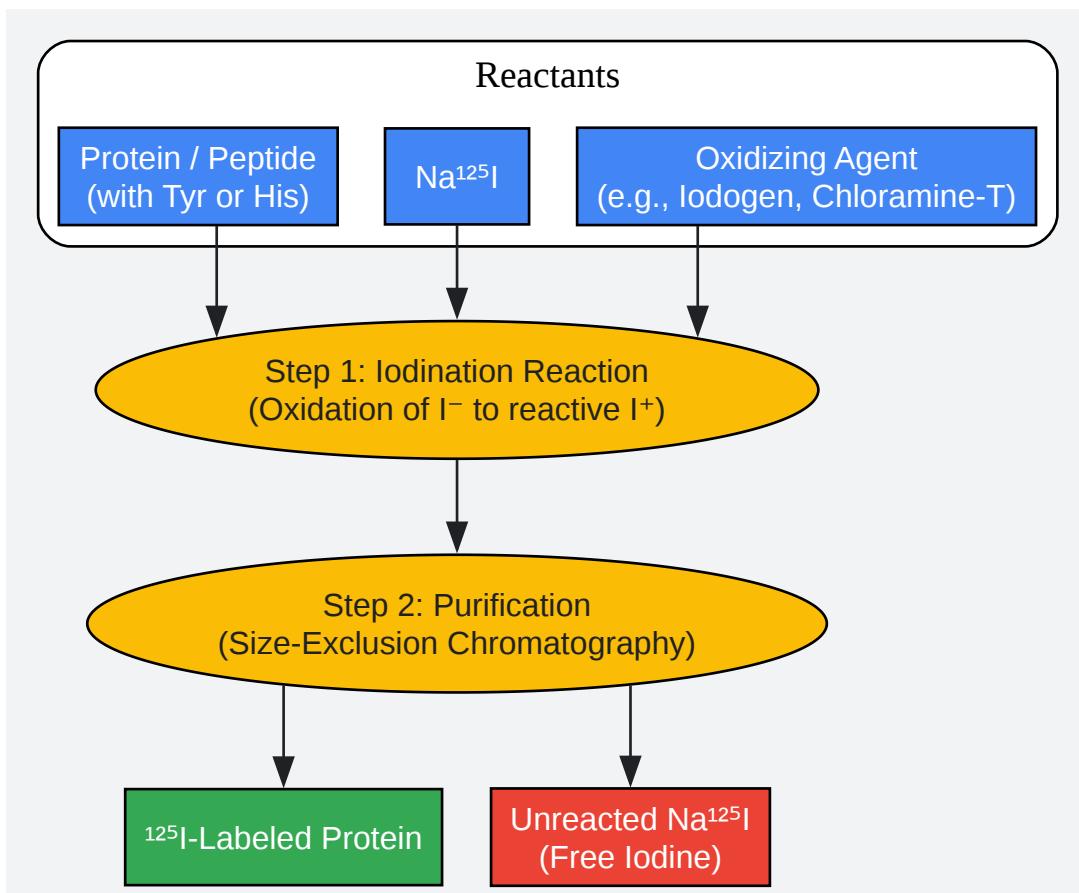
Radiation Safety and Handling Protocols

The low energy of ¹²⁵I emissions simplifies shielding, but its potential for volatility and biological uptake into the thyroid gland necessitates strict handling protocols.[12][13]

Summary of Safety Requirements

Area	Requirement	Rationale & Details
Shielding	Lead (Pb) foil or sheets.	The half-value layer (HVL) is only 0.02 mm of lead, meaning very thin lead is effective at attenuating the gamma and X-ray emissions.[14][15][16]
Dosimetry	Whole-body and ring dosimeters required.	Mandatory for personnel handling millicurie quantities to monitor external dose to the body and extremities.[3][9][15][16]
Detection	Thin-crystal Sodium Iodide (NaI) probe.	Geiger-Mueller (GM) detectors are highly inefficient (<1%) for ^{125}I 's low-energy photons. NaI probes have much higher efficiency (~30%) and are recommended for contamination surveys.[12][15][16]
Volatility	Handle in a fume hood; avoid acidic solutions.	Unbound radioiodine is volatile, especially in acidic solutions ($\text{pH} < 7$). Work should be performed in a certified fume hood, often with charcoal filtration, to prevent inhalation.[9][12][17]
Bioassay	Thyroid Scan.	A baseline and periodic thyroid scans are required for personnel working with unbound ^{125}I to monitor for internal uptake. The thyroid is the critical organ.[3][9][10][17]

General Protocol for Handling ^{125}I


- Preparation: Designate a specific work area. Cover the area with absorbent, plastic-backed paper. Assemble all necessary materials, including lead shielding, shielded waste containers, and handling tools (e.g., forceps).[16][18]
- Personal Protective Equipment (PPE): Don a lab coat, safety glasses, and two pairs of disposable gloves. Ensure whole-body and ring dosimeters are worn correctly.[17]
- Handling the Stock Vial: Place the stock vial behind appropriate lead shielding. To reduce volatilization, do not freeze stock solutions and maintain a pH greater than 7.[12][18] When withdrawing aliquots, use a syringe through the rubber septum; never open the vial on the benchtop. Vent the vial airspace through a charcoal trap if necessary.[12][13]
- Post-Procedure Survey: After completing the work, use a NaI survey meter to monitor the work area, equipment, hands (before removing gloves), and lab coat for contamination.[16][17]
- Decontamination: If contamination is found, use a commercial decontaminant. Alkaline sodium thiosulfate solutions can be used to stabilize and help remove iodine spills.[13]
- Waste Disposal: Segregate all solid and liquid waste into clearly labeled, shielded containers according to institutional guidelines.[3]
- Final Steps: Remove PPE, placing disposable items in the radioactive waste. Wash hands thoroughly and perform a final hand survey.[18]

Key Experimental Applications and Methodologies

¹²⁵I is a cornerstone radionuclide for labeling biological molecules for use in quantitative assays and imaging.

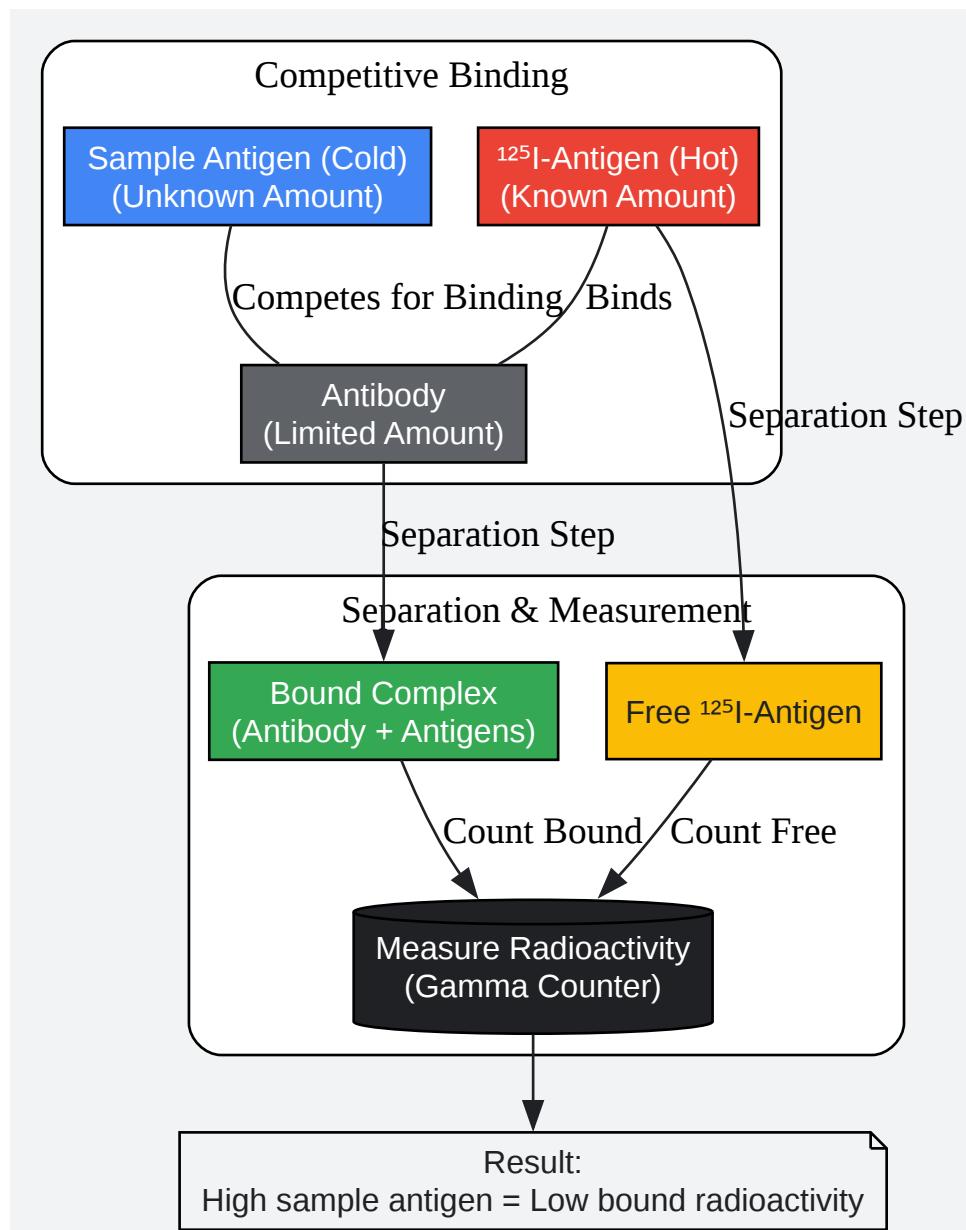
Radiolabeling of Peptides and Proteins

Labeling a protein or peptide with ¹²⁵I provides a highly sensitive tracer for receptor-ligand binding assays, biodistribution studies, and radioimmunoassays.[19] The choice of method depends on the available amino acid residues and the molecule's sensitivity to oxidation.

[Click to download full resolution via product page](#)

Caption: General workflow for direct radiolabeling of a protein with ^{125}I .

Detailed Protocol: Direct Iodination using Iodobeads (Solid-Phase Oxidizer)


This method is often preferred as it is milder than the Chloramine-T method.[\[20\]](#)

- Reagent Preparation: Allow pre-coated Iodobeads to equilibrate to room temperature. Prepare the protein of interest in a non-reducing, amine-free buffer (e.g., 10 mM HEPES, pH 6.0).
- Oxidizer Activation: Add one or two Iodobeads to a clean reaction vial. Add 1 mCi of carrier-free Na^{125}I to the vial and incubate for 5-10 minutes at room temperature to activate the bead and oxidize the iodide.[\[20\]](#)
- Labeling Reaction: Add the protein solution directly to the activated Iodobeads and Na^{125}I mixture. Gently agitate the reaction for 10-15 minutes at room temperature.

- Quenching the Reaction: To stop the reaction, carefully remove the reaction mixture from the Iodobeads and transfer it to a new vial containing a quenching solution, such as sodium metabisulfite or a buffer rich in free tyrosine.
- Purification: Separate the ^{125}I -labeled protein from free, unreacted ^{125}I . This is typically accomplished using size-exclusion chromatography (e.g., a Sephadex G-25 column). The labeled protein will elute in the void volume, while the smaller, unreacted iodide will be retained and elute later.
- Characterization: Collect fractions and measure the radioactivity in a gamma counter to determine labeling efficiency. The specific activity (e.g., in $\mu\text{Ci}/\mu\text{g}$) of the final product can then be calculated.

Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro technique used to measure the concentration of an antigen (e.g., a hormone or drug) in a sample.^[8] It operates on the principle of competitive binding.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodine-125 - Wikipedia [en.wikipedia.org]

- 2. mirdsoft.org [mirdsoft.org]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Iodine-125 - isotopic data and properties [chemlin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 8. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]
- 9. uwyo.edu [uwyo.edu]
- 10. hpschapters.org [hpschapters.org]
- 11. revvity.com [revvity.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. facserv.mtsu.edu [facserv.mtsu.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. ehs.unl.edu [ehs.unl.edu]
- 18. queensu.ca [queensu.ca]
- 19. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iodine-125 physical characteristics for researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085253#iodine-125-physical-characteristics-for-researchers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com